molecular formula C21H24N2O5 B267417 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Cat. No. B267417
M. Wt: 384.4 g/mol
InChI Key: YGJABHQLAFVODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as MPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of amide compounds and is structurally similar to other pharmacologically active molecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is not fully understood, but studies have shown that the compound interacts with specific targets in cells. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can alter the expression of genes involved in cell growth and survival. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has also been shown to inhibit the activity of the proteasome, a complex of proteins that degrade damaged or misfolded proteins. By inhibiting the proteasome, 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide induces apoptosis and inhibits cell proliferation. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to protect neurons from damage and reduce inflammation in the brain. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide in lab experiments is its relative ease of synthesis. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide can be synthesized in a laboratory setting using simple reagents. Additionally, 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to have a low toxicity profile, which makes it a potentially safe compound to use in research. One limitation of using 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals.

Future Directions

There are several future directions for research on 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to reduce inflammation, which may make it a promising candidate for the treatment of these diseases. Another potential application is in the treatment of viral infections. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B. Finally, future research could focus on optimizing the synthesis of 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide to improve its solubility and bioavailability, which would make it a more effective therapeutic agent.
Conclusion:
In conclusion, 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications. The compound has been studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide interacts with specific targets in cells, including HDACs and the proteasome, and has been shown to induce apoptosis and reduce inflammation. While there are limitations to using 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide in lab experiments, the compound has several advantages, including its ease of synthesis and low toxicity profile. Future research could focus on optimizing the synthesis of 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide and exploring its potential applications in the treatment of autoimmune diseases and viral infections.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide involves the reaction of 4-morpholinyl isocyanate with 3-(4-methoxyphenoxy)benzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-bromo-N-(4-morpholinyl)acetamide to obtain 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is in the treatment of cancer. Studies have shown that 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has also been studied for its potential use as an anti-inflammatory agent. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O5/c1-15(28-19-8-6-18(26-2)7-9-19)20(24)22-17-5-3-4-16(14-17)21(25)23-10-12-27-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)

InChI Key

YGJABHQLAFVODM-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)OC

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)OC

Origin of Product

United States

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